5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid
Description
5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid is a furan-based carboxylic acid derivative characterized by a tert-butyl-substituted phenoxy group attached to the furan ring. This structural motif confers unique chemical and biological properties, including enhanced lipophilicity due to the bulky tert-butyl group and reactivity influenced by the electron-rich furan ring and carboxylic acid moiety. The compound is of interest in medicinal chemistry and materials science, particularly for applications requiring targeted molecular interactions or stability under physiological conditions .
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
5-(4-tert-butylphenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C15H16O4/c1-15(2,3)10-4-6-11(7-5-10)18-13-9-8-12(19-13)14(16)17/h4-9H,1-3H3,(H,16,17) |
InChI Key |
BCJRIRHDJQXZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid typically involves the reaction of 4-tert-butylphenol with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of furan-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and causing cell cycle arrest.
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid | HepG2 | 33.29 |
| Doxorubicin | HepG2 | 0.62 |
These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have shown that furan derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values against common pathogens are summarized below:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid | E. coli | 10.5 | 280 |
| 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid | S. aureus | 13 | 265 |
These results indicate the potential of this compound as an antimicrobial agent, warranting further investigation into its mechanisms of action.
Material Science
Polymer Synthesis
The unique chemical structure of 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid allows it to be utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and materials engineering.
Biological Research
Enzyme Inhibition Studies
Recent studies have focused on the ability of furan derivatives to act as enzyme inhibitors, particularly in targeting metabolic pathways associated with diseases such as cancer and bacterial infections. The structural features of 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid make it a candidate for further exploration in enzyme inhibition assays.
Case Studies
- Anticancer Research : A study evaluating the effect of various furan derivatives on HepG2 cells revealed that those with similar structures to 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid significantly reduced cell viability, indicating their potential as anticancer drugs.
- Antimicrobial Efficacy : Another research project assessed the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that suggest further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets. The phenoxy group and the furan ring play crucial roles in its binding to target proteins or enzymes. The carboxylic acid group can form hydrogen bonds, enhancing the compound’s affinity for its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Furan Ring
The position and nature of substituents on the furan ring significantly influence reactivity and biological activity. Key analogs include:
Table 1: Substituent-Dependent Properties
Key Findings :
- Electron-Withdrawing Groups (e.g., nitro, methylsulfonyl) enhance reactivity in nucleophilic substitution reactions but may reduce metabolic stability .
- Bulkier Groups (e.g., tert-butyl) improve lipophilicity and membrane permeability, critical for drug delivery .
Functional Group Modifications
Table 2: Functional Group Impact
| Compound Name | Functional Group Variation | Biological Activity | Reference |
|---|---|---|---|
| 4-tert-Butylphenylboronic acid | Boronic acid replaces carboxylic acid | Used in Suzuki-Miyaura coupling reactions | |
| 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid | Dichlorophenoxy substituent | Antimicrobial activity | |
| 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid | Aminoethylthio group | Potential enzyme inhibition |
Key Findings :
- Carboxylic Acid vs. Boronic Acid : Carboxylic acid derivatives exhibit stronger hydrogen-bonding capacity, favoring interactions with biological targets, while boronic acids are more reactive in cross-coupling reactions .
- Halogenated Substituents (e.g., Cl, F) enhance antimicrobial properties but may introduce toxicity concerns .
Ring System Variations
Replacing the furan ring with other heterocycles alters electronic properties:
Table 3: Ring System Comparisons
| Compound Name | Ring System | Applications | Reference |
|---|---|---|---|
| 5-(4-Tert-butylphenyl)-4-methylthiophene-2-carboxylic acid | Thiophene ring | Organic electronics; enhanced conductivity | |
| 5-tert-Butyl-3-methyl-furan-2-carboxylic acid | Methyl-substituted furan | Anti-inflammatory activity |
Key Findings :
- Thiophene vs. Furan : Thiophene’s sulfur atom increases electron delocalization, making it suitable for conductive materials .
- Methyl Substitution on furan improves thermal stability without compromising solubility .
Solubility and Thermodynamic Properties
A study of positional isomers of nitrophenyl-furan-carboxylic acids in propan-2-ol revealed:
Biological Activity
5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H18O3
- Molecular Weight : 270.31 g/mol
Research indicates that 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid may exert its biological effects through several mechanisms:
- Apoptosis Induction : It has been noted to induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis |
| MDA-MB-231 (Breast Cancer) | 2.41 | Induces apoptosis |
| U-937 (Leukemia) | 0.79 | Cytotoxic activity |
| SK-MEL-2 (Melanoma) | 1.47 | Significant growth inhibition |
These findings indicate that the compound exhibits potent cytotoxic effects, particularly against breast and melanoma cancer cell lines, with IC50 values in the micromolar range.
Mechanistic Studies
Flow cytometry analysis revealed that the compound acts in a dose-dependent manner to induce apoptosis in MCF-7 and MDA-MB-231 cell lines, confirming its potential as an anticancer agent. Additionally, SAR (Structure-Activity Relationship) studies have shown that substituents on the phenyl ring can significantly affect biological potency, with electron-donating groups enhancing activity while electron-withdrawing groups diminish it .
Case Studies
-
Study on Breast Cancer Cells :
- In a study published by MDPI, the compound was tested on MCF-7 cells, demonstrating significant induction of apoptosis at concentrations as low as 0.65 µM. The study concluded that the compound could be a promising candidate for breast cancer treatment due to its ability to trigger programmed cell death in malignant cells .
- Evaluation Against Leukemia :
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary evaluations have indicated that while 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid exhibits potent biological activity, further studies are necessary to fully elucidate its toxicity profile and potential side effects in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
